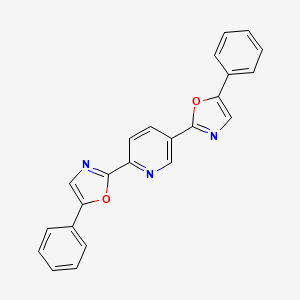

2,5-Bis(5-phenyl-2-oxazolyl)pyridine

Description

Contextualization of Oxazolyl-Pyridine Scaffolds in Modern Chemical Research

The oxazolyl-pyridine scaffold, which combines a pyridine (B92270) ring with one or more oxazole (B20620) rings, is a prominent structural motif in various areas of chemical science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in many pharmaceuticals and functional materials. nih.govnih.gov Its isoelectronic relationship with benzene, coupled with the presence of a basic nitrogen atom, imparts distinct electronic and coordination properties. nih.gov

The oxazole ring, a five-membered aromatic heterocycle with nitrogen and oxygen atoms, is also a crucial component in medicinal chemistry and materials science. researchgate.net The combination of these two rings into a single scaffold leads to compounds with a rich and tunable set of properties. For instance, oxazolyl-pyridines have been investigated as nonacidic anti-inflammatory agents and have shown potential in overcoming multidrug resistance in certain pathogens. nih.gov Some derivatives have demonstrated efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus. nih.gov

Historical Overview of Bis-Heteroaromatic Systems in Functional Materials Science

Bis-heteroaromatic systems, molecules containing two or more interconnected heterocyclic rings, have a rich history in the development of functional materials. The combination of different heterocyclic units allows for the fine-tuning of electronic, optical, and coordination properties. researchgate.netresearchgate.net This has led to their use in a wide array of applications, from medicinal chemistry to materials science. researchgate.net

In the realm of functional materials, bis-heterocyclic compounds have been pivotal. For example, compounds like 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) are well-known for their use as scintillators and laser dyes due to their high fluorescence quantum yields and photostability. sigmaaldrich.com The arrangement and nature of the heterocyclic rings significantly influence the material's properties, such as their ability to transport electrons or holes in organic electronic devices.

Positioning of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine within Current Academic Inquiry

While the broader class of bis(oxazolyl)pyridines has been the subject of considerable research, the specific isomer this compound appears to be a less-explored area of academic inquiry compared to its 2,6-substituted counterpart. A significant portion of the existing literature focuses on 2,6-bis(oxazolinyl)pyridine (PyBox) and 2,6-bis(oxazolyl)pyridine (PyOx) ligands, which are highly valued for their role in asymmetric catalysis and as sensitizing ligands for lanthanide luminescence. mdpi.comnih.gov

The synthesis of 2,5-disubstituted pyridines can present unique challenges compared to other substitution patterns. researchgate.net However, the successful synthesis of related 2,5-disubstituted pyridine derivatives suggests that pathways to this compound are accessible. The relative scarcity of research on this specific isomer suggests an opportunity for new discoveries, particularly in exploring how the 2,5-substitution pattern influences the compound's electronic structure, coordination geometry, and material properties in comparison to the more studied 2,6-isomer.

Interdisciplinary Relevance across Chemistry, Materials Science, and Related Fields

The potential applications of this compound extend across several scientific disciplines. In materials science , the combination of the electron-deficient pyridine core with the electron-rich phenyl-oxazole units could lead to interesting photophysical and electronic properties. This makes it a candidate for investigation in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent sensor. The structural similarity to compounds like POPOP suggests potential for applications in scintillation and laser technologies. sigmaaldrich.com

In coordination chemistry , the 2,5-disposition of the oxazolyl groups offers a different coordination geometry compared to the pincer-like 2,6-isomers. This could lead to the formation of novel metal complexes with unique catalytic activities or magnetic properties. The development of new ligands is crucial for advancing the field of catalysis and for creating new metal-organic frameworks (MOFs) and coordination polymers.

In medicinal chemistry , the oxazolyl-pyridine core is a known pharmacophore with a range of biological activities. nih.govnih.gov The investigation of this compound and its derivatives could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Detailed Research Findings

While specific research on this compound is limited, the properties and applications of structurally related compounds provide a strong basis for predicting its potential.

Table 1: Physicochemical Properties of Related Bis-Heteroaromatic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | 174500-20-0 | C₂₃H₁₉N₃O₂ | 369.42 | 171 - 175 |

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | 1806-34-4 | C₂₄H₁₆N₂O₂ | 364.40 | 242 - 246 |

| 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine | Not Available | C₂₁H₁₃N₅O₂ | 367.36 | 220 - 222 |

This table presents data for structurally related compounds to provide a comparative context due to the limited availability of data for this compound.

Table 2: Summary of Research Findings on Related Oxazolyl-Pyridine Systems

| Compound/System | Research Focus | Key Findings | Potential Relevance for 2,5-Isomer |

| 2,6-Bis(oxazolyl)pyridine Ligands | Lanthanide complexation and luminescence | Act as efficient "antenna" ligands to sensitize lanthanide ion luminescence. mdpi.com | The 2,5-isomer could also form luminescent metal complexes, potentially with different photophysical properties. |

| Oxazolo[3,2-a]pyridine Scaffolds | Medicinal chemistry, multi-drug resistance | Showed significant reversal of drug resistance in Leishmania tropica. nih.gov | Derivatives of this compound could be explored for similar biological activities. |

| 2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine (PyBox) | Asymmetric catalysis | Serves as a chiral ligand in various enantioselective catalytic reactions. nih.gov | The 2,5-isomer, if synthesized in a chiral form, could offer a new class of ligands for asymmetric catalysis. |

| 2-(Phenyl)oxazolo[4,5-b]pyridine Derivatives | Antibacterial agents | Demonstrated strong inhibitory effects against methicillin-resistant S. aureus. nih.gov | Suggests a potential avenue for medicinal chemistry applications of the 2,5-isomer. |

Structure

3D Structure

Properties

Molecular Formula |

C23H15N3O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-1,3-oxazole |

InChI |

InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-12-19(24-13-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H |

InChI Key |

IXNDQJVRGBIWIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CN=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,5 Bis 5 Phenyl 2 Oxazolyl Pyridine

Diverse Synthetic Routes to the Core 2,5-Bis(5-phenyl-2-oxazolyl)pyridine Structure

The construction of the this compound scaffold can be approached through both linear, multi-step sequences and more efficient convergent strategies.

Multi-Step Approaches from Precursors

A common and versatile method for the synthesis of bis(oxazolyl)pyridine derivatives involves a multi-step sequence starting from readily available pyridine (B92270) dicarboxylic acids. For the 2,5-disubstituted isomer, the synthesis would commence with pyridine-2,5-dicarboxylic acid.

A representative multi-step synthesis, analogous to the preparation of the 2,6-isomer, involves the following key transformations mdpi.com:

Amide Formation: Pyridine-2,5-dicarboxylic acid is first converted to its corresponding diacyl chloride, which is then reacted with two equivalents of an appropriate amino acid derivative, such as phenylserine methyl ester, to form a bis(amide) intermediate.

Oxazoline Ring Formation: The bis(amide) is then subjected to a cyclodehydration reaction to form the bis(oxazoline) rings. This can be achieved using various dehydrating agents.

Aromatization to Oxazole (B20620): The resulting bis(oxazoline) can be oxidized to the fully aromatic bis(oxazole) structure.

This stepwise approach allows for the purification of intermediates at each stage, ensuring the purity of the final product.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Pyridine-2,5-dicarboxylic acid, Phenylserine methyl ester | i) SOCl₂ or (COCl)₂; ii) Base (e.g., Et₃N) | Pyridine-2,5-bis(carboxamide) derivative |

| 2 | Pyridine-2,5-bis(carboxamide) derivative | Dehydrating agent (e.g., PIDA, BF₃) | 2,5-Bis(5-phenyl-2-oxazoline)pyridine derivative |

| 3 | 2,5-Bis(5-phenyl-2-oxazoline)pyridine derivative | Oxidizing agent | This compound |

Convergent Synthetic Strategies for Efficiency

A potential convergent strategy for this compound could involve the coupling of a pre-synthesized oxazole-containing pyridine fragment with another oxazole unit. For instance, a 2-halo-5-(5-phenyl-2-oxazolyl)pyridine could be coupled with a 5-phenyl-2-oxazolyl organometallic reagent.

A documented convergent synthesis of a related oligo-heteroaryle involved the palladium-catalyzed cross-coupling of a 2,6-bis(oxazol-5-yl)pyridine with 2-bromopyridine derivatives through a double C-H activation of the oxazole rings nih.gov. This highlights the feasibility of coupling pre-formed heterocyclic fragments to construct more complex systems.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been extensively used in the synthesis of complex heterocyclic systems. While not always directly forming the oxazole ring, these reactions are crucial for creating the necessary precursors or for the derivatization of the final molecule.

In the context of systems related to this compound, palladium catalysis is instrumental in:

Synthesis of Substituted Pyridine Precursors: Reactions such as Suzuki-Miyaura and Stille couplings can be used to introduce phenyl or other aryl groups onto the pyridine backbone before the formation of the oxazole rings.

Direct C-H Arylation: Palladium catalysts can facilitate the direct arylation of pyridine C-H bonds, offering a more atom-economical approach to introducing substituents compared to traditional cross-coupling reactions that require pre-halogenated substrates.

Oxazole Ring Synthesis: Novel palladium-catalyzed methods for the synthesis of oxazole derivatives have been developed, often proceeding through C-N and C-O bond formation cascades rsc.orgorganic-chemistry.org. These methods can offer regioselective access to highly substituted oxazoles that can then be incorporated into the final pyridine-containing structure.

| Reaction Type | Catalyst/Reagents | Application in Related Systems |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | Arylation of halopyridines |

| Stille Coupling | Pd(PPh₃)₄ | Coupling of stannylated pyridines with aryl halides |

| Direct C-H Arylation | Pd(OAc)₂, ligand, oxidant | Functionalization of the pyridine ring |

| Oxidative Cyclization | Pd(OAc)₂, Cu(II) salt, oxidant | Formation of substituted oxazole rings rsc.org |

Functionalization and Structural Modification Strategies

To fine-tune the electronic and photophysical properties of this compound, various functional groups can be introduced onto the core structure. These modifications can be directed to the peripheral phenyl rings or the heterocyclic core itself.

Introduction of Peripheral Substituents for Tunable Response

The introduction of substituents on the terminal phenyl rings of the oxazole moieties is a common strategy to modulate the properties of the molecule. This can be achieved by either using substituted starting materials in the synthesis or by post-synthetic modification.

Using Substituted Precursors: The synthesis can be initiated with substituted phenylserine derivatives or by coupling with substituted phenylboronic acids in a Suzuki-Miyaura reaction on a bromo-functionalized precursor.

Post-Synthetic Modification: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the terminal phenyl rings, provided the conditions are mild enough to avoid degradation of the heterocyclic core.

The nature and position of these substituents can significantly impact the molecule's fluorescence quantum yield, emission wavelength, and coordination properties.

Regioselective Modifications of the Oxazole and Pyridine Rings

The selective functionalization of the pyridine and oxazole rings allows for precise control over the molecular architecture and properties.

Pyridine Ring Modification:

The pyridine ring in bis(oxazolyl)pyridine systems is generally electron-deficient, which influences its reactivity. Regioselective functionalization can be achieved through several methods:

Directed Ortho-Metalation (DoM): The nitrogen atom of the pyridine ring can direct lithiation to the adjacent C6 position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

Halogen-Metal Exchange: Starting from a halogenated pyridine derivative, a halogen-metal exchange reaction can generate a regioselectively metalated intermediate for further functionalization.

Oxazole Ring Modification:

The oxazole ring also offers opportunities for regioselective functionalization:

Metalation: The use of strong bases, such as TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide), allows for the regioselective metalation of the oxazole ring, which can then react with various electrophiles nih.gov.

C-H Activation: As mentioned earlier, palladium-catalyzed C-H activation at the C5 position of the oxazole ring can be utilized for cross-coupling reactions nih.gov.

These regioselective modifications are crucial for developing derivatives with tailored properties for specific applications.

| Ring System | Position | Method | Reagents | Resulting Functionalization |

| Pyridine | C6 | Directed Ortho-Metalation | n-BuLi, TMEDA | Introduction of various electrophiles |

| Pyridine | Variable | Halogen-Metal Exchange | n-BuLi or Grignard reagents | Introduction of various electrophiles |

| Oxazole | C5 | C-H Activation/Coupling | Pd catalyst, aryl halide | Arylation |

| Oxazole | Variable | Metalation | TMPMgCl·LiCl or TMPZnCl·LiCl | Introduction of various electrophiles nih.gov |

Development of Chiral Variants for Asymmetric Applications

The development of chiral variants of pyridine-bis(oxazoline) ligands, often referred to as Pybox ligands, is a significant area of research due to their profound impact on asymmetric catalysis. nih.govtcichemicals.com These ligands coordinate with various transition metals to form chiral catalysts that can induce high enantioselectivity in a wide range of chemical transformations. tcichemicals.comdiva-portal.org The introduction of chirality into the ligand framework is typically achieved by using enantiomerically pure starting materials, most commonly chiral β-amino alcohols. nih.govmdpi.com

The general synthetic route involves the condensation of a pyridine dicarbonitrile or a related derivative with two equivalents of a chiral β-amino alcohol. nih.govresearchgate.net The chirality is incorporated into the oxazoline rings of the final molecule. For instance, the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine, a well-known Pybox ligand, starts from the commercially available L-homophenylalanine. nih.gov The amino acid is reduced to the corresponding chiral amino alcohol, (S)-2-amino-4-phenylbutan-1-ol. This chiral building block is then reacted with 2,6-pyridinedicarbonitrile in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate, to yield the chiral Pybox ligand with high enantiomeric excess (>99% ee). nih.gov

The versatility of this approach allows for the synthesis of a diverse library of chiral ligands by simply varying the starting chiral amino alcohol. diva-portal.org Substituents on the oxazoline ring can be modulated to sterically and electronically fine-tune the catalyst's properties for specific asymmetric reactions. tcichemicals.com These chiral Pybox ligands have proven highly effective in numerous catalytic applications, including nickel-catalyzed asymmetric Negishi cross-couplings and enantioselective hydrosilylation reactions. nih.govtcichemicals.com The tridentate nature of these ligands allows them to form stable C2-symmetric complexes with metal centers, creating a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. nih.govtcichemicals.com

Table 1: Examples of Chiral Pyridine-Oxazoline Ligands and Their Applications

| Chiral Ligand | Starting Material | Metal | Application | Ref |

| 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine | L-Homophenylalanine | Ni | Asymmetric Negishi cross-couplings | nih.gov |

| (S,S)-2,6-Bis(4-phenyl-2-oxazolinyl)pyridine | (S)-Phenylglycinol | - | General asymmetric catalysis | sigmaaldrich.com |

| Pyridine-oxazoline (PyOX) ligands | Various chiral amino alcohols | Ir | Asymmetric catalysis | researchgate.net |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of complex molecules like this compound and its derivatives is crucial for sustainable chemical manufacturing. This involves developing methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or eliminate solvent use. Solvent-free, or solid-state, reactions offer a compelling alternative. For example, the synthesis of related aminoalkyl phenol compounds has been successfully achieved by heating a mixture of an amine, an aldehyde, and a phenol in an oil bath at 80°C without any solvent, affording the products in good to high yields. nih.gov This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler product isolation procedures. nih.gov

The choice of catalyst is another critical aspect of green synthesis. Traditional Lewis acids can be hazardous and difficult to handle. Modern synthetic methods increasingly employ more environmentally benign catalysts. Zinc salts, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) and zinc chloride (ZnCl₂), have been used effectively in the synthesis of Pybox ligands. nih.govresearchgate.net These catalysts are less toxic and more stable than many alternatives. An expeditious one-pot synthesis of chiral Pybox ligands utilizes catalytic amounts of Zn(OTf)₂ for the condensation of a dinitrile with a chiral β-amino alcohol, often resulting in yields greater than 90% without the need for extensive purification. researchgate.net

Furthermore, the use of heterogeneous catalysts is a significant advancement in green chemistry. nih.gov For instance, copper oxide nanoparticles supported on activated carbon have been developed as an efficient, ligand-free, and recyclable catalyst for the synthesis of other nitrogen-containing heterocycles in green solvents like PEG-400. nih.gov Similarly, phosphotungstic acid (HPW), a non-toxic and thermally stable Brønsted acid, has been employed as a green catalyst for the synthesis of imidazo[1,2-a]pyridines, providing high yields with low catalyst loading. beilstein-journals.org These examples highlight a clear trend towards developing safer and more sustainable catalytic systems applicable to the synthesis of complex heterocyclic structures.

Table 2: Green Catalysis Approaches in Heterocycle Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Ref |

| None | Aminoalkylation | Solvent-free | Reduced waste, simple procedure | nih.gov |

| Zinc Triflate (catalytic) | Pybox synthesis | Toluene | High efficiency, high yields (>90%) | researchgate.net |

| Phosphotungstic Acid (HPW) | Imidazo[1,2-a]pyridine synthesis | Ethanol | Cheap, non-toxic, low catalyst loading | beilstein-journals.org |

| CuO Nanoparticles on Carbon | 2H-indazole synthesis | PEG-400 | Heterogeneous, recyclable, ligand-free | nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which generate stoichiometric byproducts. The synthesis of 4H-pyrrolo[2,3-d]oxazoles through the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles is an excellent example of an atom-economical approach, as it involves an intramolecular rearrangement with 100% theoretical atom economy. mdpi.com

The primary synthetic routes to pyridine-bis(oxazoline) cores are condensation reactions. The reaction between 2,6-pyridinedicarbonitrile and two equivalents of an amino alcohol to form the bis(oxazoline) ligand and two molecules of water is a relatively atom-efficient process. The efficiency of these reactions is often very high, with one-pot procedures catalyzed by zinc triflate achieving yields of over 90%. researchgate.net High reaction yields are a direct indicator of efficiency, minimizing the waste generated from side reactions and unreacted starting materials.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Solution Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and analysis of its dynamic behavior in solution.

The synthesis of bis(oxazolyl)pyridine ligands can potentially yield different regioisomers, such as the 2,5- (asymmetrical), 2,6- (symmetrical), or 2,4- (asymmetrical) substituted products. High-resolution ¹H NMR spectroscopy is instrumental in distinguishing these isomers based on the characteristic chemical shifts and coupling patterns of the protons on the central pyridine (B92270) ring.

For the asymmetrically substituted 2,5-isomer, three distinct signals are expected for the pyridine protons, each with unique multiplicities (e.g., a doublet, a doublet of doublets, and a doublet). This contrasts sharply with a symmetric 2,6-isomer, which would typically show two signals—a triplet and a doublet—with a 1:2 integration ratio. nih.gov For instance, the related compound 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine shows three distinct pyridine proton signals at δ 9.10 (d), 8.82 (s), and 8.34 (d). researchgate.net The unique fingerprint generated by the chemical shifts and scalar couplings in the ¹H and ¹³C NMR spectra allows for the definitive confirmation of the 2,5-substitution pattern.

While this compound itself is achiral, NMR is crucial for characterizing chiral derivatives, which are important as ligands in asymmetric catalysis. nih.gov For stereoisomers like 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine, NMR confirms the presence of the chiral centers and can be used to assess diastereomeric purity. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Bis(oxazolyl)pyridine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 8.80 - 9.10 | Pyridine H |

| 8.15 - 8.35 | Pyridine H | |

| 7.90 - 8.10 | Pyridine H | |

| 7.60 - 7.80 | Phenyl H (ortho) | |

| 7.40 - 7.55 | Phenyl H (meta, para) / Oxazole (B20620) H | |

| ¹³C NMR | 161.0 - 164.0 | C=N (Oxazole) |

| 148.0 - 150.0 | C-N (Pyridine) | |

| 137.0 - 139.0 | C-H (Pyridine) | |

| 120.0 - 132.0 | Aromatic C-H & C-C |

Note: This table presents typical chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and specific derivative.

X-ray Crystallography for Solid-State Molecular and Supramolecular Assembly

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. nih.gov For aromatic-rich molecules like this compound, these interactions are typically dominated by π-π stacking and weaker C-H···N and C-H···O hydrogen bonds. In related crystal structures of pyridine and furan dicarboxamides, molecules often arrange into stacks that facilitate these π-stacking interactions. nih.gov The relative orientation of the pyridine and phenyl rings can lead to various packing motifs, such as herringbone or parallel-displaced arrangements. Analysis of the crystal structure reveals the specific contacts and distances between neighboring molecules, which are crucial for understanding the material's bulk properties. The study of intermolecular forces is vital as they dictate molecular recognition and the formation of supramolecular assemblies. nih.gov

Crystallographic data allows for the precise measurement of torsion and dihedral angles, which define the molecule's conformation in the solid state. The key angles are those describing the rotation around the bonds linking the central pyridine ring to the two oxazolyl moieties and the oxazolyl groups to the terminal phenyl rings. In the crystal structure of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the torsion angle between the planes of the pyridine and tetrazole rings was found to be approximately 11 degrees, indicating a nearly co-planar arrangement. mdpi.com The degree of planarity in this compound influences its electronic and photophysical properties. A data table summarizing these critical angles provides a quantitative description of the molecular geometry.

Table 2: Representative Intramolecular Torsion Angles from Crystallographic Data of Analogous Heterocyclic Compounds

| Torsion Angle | Atoms Defining the Angle | Typical Value (degrees) |

| Pyridine - Oxazole | C(py)-C(py)-C(ox)-N(ox) | 5 - 20 |

| Oxazole - Phenyl | C(ox)-C(ox)-C(ph)-C(ph) | 10 - 35 |

Note: Values are derived from published crystal structures of molecules with similar linkages and indicate the degree of twist between the aromatic rings. mdpi.comnih.gov

Mass Spectrometry Techniques for Molecular Integrity and Polymer Analysis

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of this compound. Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used to generate intact molecular ions. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, allowing for the verification of its molecular mass. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental formula, distinguishing it from other compounds with the same nominal mass.

Beyond simple molecular confirmation, mass spectrometry is valuable for characterizing more complex systems involving this compound. If this compound is used as a ligand to form coordination polymers or metal-organic frameworks, ESI-MS can be used to identify the stoichiometry and composition of the resulting complexes in solution. mdpi.comresearchgate.net For larger polymeric structures, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the distribution of oligomers and confirm the repeating unit of the polymer chain.

Vibrational Spectroscopy (Infrared and Raman) for Bonding Characteristics and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of this compound. By probing the vibrational modes of the molecule's constituent bonds and functional groups, these methods provide a detailed fingerprint of its chemical architecture. The analysis of these spectra allows for the identification of characteristic bonding arrangements and the confirmation of the compound's structural integrity.

The key functional groups within this compound that give rise to characteristic vibrational bands include the pyridine ring, the phenyl rings, and the oxazole rings. The vibrational modes can be broadly categorized into stretching, bending, and torsional motions.

Expected Vibrational Modes for this compound:

A detailed assignment of the vibrational modes of this compound would require experimental data or high-level computational analysis. However, based on the known vibrational frequencies of its constituent heterocyclic and aromatic systems, a table of expected characteristic vibrational regions can be compiled.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group(s) |

| Aromatic C-H Stretching | 3100 - 3000 | Phenyl and Pyridine Rings |

| C=N Stretching | 1650 - 1550 | Oxazole and Pyridine Rings |

| C=C Stretching | 1600 - 1450 | Phenyl and Pyridine Rings |

| C-O-C Asymmetric Stretching | 1270 - 1200 | Oxazole Ring |

| C-O-C Symmetric Stretching | 1070 - 1020 | Oxazole Ring |

| Aromatic C-H In-Plane Bending | 1300 - 1000 | Phenyl and Pyridine Rings |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Phenyl and Pyridine Rings |

| Ring Breathing/Deformation Modes | Various bands in the fingerprint region | Pyridine, Phenyl, and Oxazole Rings |

Detailed Discussion of Expected Spectral Features:

Aromatic C-H Stretching: The high-frequency region of the IR and Raman spectra, typically between 3100 and 3000 cm⁻¹, is expected to show a series of sharp, medium to weak intensity bands corresponding to the stretching vibrations of the C-H bonds on the phenyl and pyridine rings.

Ring Stretching Vibrations (C=C and C=N): The region from approximately 1650 to 1450 cm⁻¹ is crucial for identifying the heterocyclic and aromatic ring systems. The stretching vibrations of the C=C bonds within the phenyl and pyridine rings, as well as the C=N bonds of the oxazole and pyridine moieties, will give rise to a complex pattern of strong to medium intensity bands. The coupling of these vibrations often makes individual assignments challenging without computational support.

Oxazole Ring Vibrations: The oxazole rings have characteristic vibrations that can confirm their presence. The asymmetric and symmetric stretching of the C-O-C linkage is expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. The in-plane bending modes are typically found in the 1300 to 1000 cm⁻¹ region. The out-of-plane bending vibrations, which are often strong in the IR spectrum, appear in the lower frequency range of 900 to 675 cm⁻¹. The substitution pattern on the phenyl and pyridine rings will influence the exact position and number of these bands.

Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region and contains a multitude of complex vibrational modes, including ring breathing and deformation modes. While difficult to assign without specific data, the pattern of bands in this region is unique to the molecule and serves as a definitive identifier.

The complementary nature of IR and Raman spectroscopy is invaluable in the structural analysis of this compound. While polar bonds like C-O and C=N tend to show strong IR absorption, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. A combined analysis of both spectra would provide a more complete picture of the molecule's vibrational landscape and a robust confirmation of its structure.

Investigations into Photophysical Mechanisms and Excited State Dynamics of 2,5 Bis 5 Phenyl 2 Oxazolyl Pyridine

Origin of Luminescence and Fluorescent Behavior

The fluorescence of bis(oxazolyl)pyridine compounds originates from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The core structure, consisting of a central pyridine (B92270) ring flanked by two phenyl-substituted oxazole (B20620) moieties, forms an extended π-conjugated system. This extensive conjugation lowers the energy gap between the HOMO and LUMO, allowing for the absorption of ultraviolet light and subsequent emission in the visible spectrum.

Photophysical studies on the closely related isomer, 2,6-Bis(5-phenyloxazolyl)pyridine, provide significant insight into the likely behavior of the 2,5-substituted variant. These molecules are highly fluorescent, with notable quantum yields. For instance, derivatives of the 2,6-isomer exhibit strong UV absorption and fluorescence, with quantum yields reported to be around 30-50% in various solvents. mdpi.com The phenyl group located at the 5-position of the oxazole ring, however, has been observed to have a potential negative effect on the fluorescence quantum yield when compared to ligands with a methyl group at the same position. mdpi.com

Table 1: Photophysical Properties of a 2,6-Bis(5-phenyloxazolyl)pyridine Derivative (Compound 4) in Different Solvents Data presented for a closely related isomer, 2,6-Bis[5-(p-methoxyphenyl)-2-oxazolyl]pyridine, as a proxy for the target compound.

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF (%) |

| Acetonitrile | 280 | 35,000 | 364 | 30 |

| Tris-HCl Buffer (pH 7.1) | 280 | 35,000 | 370 | - |

| Data sourced from a study on new 2,6-Bis(5-phenyloxazolyl)pyridine ligands. mdpi.com |

The structure of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine lends itself to intramolecular charge transfer (ICT) upon photoexcitation. In this molecule, the electron-rich phenyl-oxazole moieties can act as electron donors, while the electron-deficient pyridine core serves as the electron acceptor. This "push-pull" architecture facilitates the redistribution of electron density from the periphery to the center of the molecule in the excited state.

The emission profile of this class of compounds is intrinsically linked to its molecular structure. Key factors include:

Nature of the Central Ring: The use of a pyridine ring, compared to a benzene ring found in the well-known fluorophore POPOP (1,4-Bis(5-phenyl-2-oxazolyl)benzene), introduces a heteroatom that modifies the electronic landscape. researchgate.netsigmaaldrich.com The nitrogen atom's electronegativity makes the central ring a better electron acceptor, enhancing the ICT character.

Peripheral Groups: The phenyl groups on the oxazole rings contribute to the extended π-system. Their ability to rotate relative to the oxazole rings provides a pathway for non-radiative decay, which can be restricted in certain environments to enhance fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics in Related Scaffolds

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process involving the transfer of a proton within a molecule in its excited state. This phenomenon is characteristic of molecules that contain both a proton donor (like a hydroxyl or amino group) and a proton acceptor (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond.

While ESIPT is a significant de-excitation pathway in related scaffolds such as 2-(2'-hydroxyphenyl)oxazoles and 2-(2'-hydroxyphenyl)benzoxazoles, it is not an intrinsic property of this compound. The target compound lacks the necessary acidic proton donor, specifically a hydroxyl group ortho to the point of attachment to the pyridine ring. Studies on 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP) show that the presence of the hydroxyl group facilitates the ESIPT process, leading to dual fluorescence—a normal emission from the enol form and a large Stokes-shifted emission from the keto tautomer formed after proton transfer. calpaclab.com The absence of such a proton donor in this compound means that its excited-state dynamics are dominated by other pathways, such as ICT and vibrational relaxation.

Time-Resolved Spectroscopy for Elucidating Excited-State Lifetimes and Pathways

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of excited states, providing information on the lifetimes and the different radiative and non-radiative decay pathways available to a molecule after excitation. For compounds like this compound, the fluorescence decay is often complex and may not be described by a single exponential function.

Studies on structurally similar compounds like 2,5-diphenyloxazole (PPO) and its derivatives often reveal multi-exponential decay kinetics. researchgate.net For instance, time-resolved fluorescence decays of some oxadiazole-based fluorophores, which are structurally analogous to the POPOP dye, can be fitted with double exponential components. mdpi.com A fast decay component is often attributed to processes occurring before the excited state reaches a fully relaxed, stabilized geometry, while a slower component corresponds to the fluorescence from the relaxed, locally excited (LE) or ICT state. The lifetime of the excited state is a crucial parameter, as it determines the time window during which photochemical reactions or energy transfer can occur.

Table 2: Representative Fluorescence Lifetime Data for Related Oxazole Compounds Data for analogous compounds illustrating typical lifetime ranges.

| Compound | Solvent | Fluorescence Lifetime (τ) | Notes |

| 2,5-Diphenyloxazole (PPO) | Methanol | ~1.1 ns | Single-photon excitation. nih.gov |

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | Ethanol | ~1.3 ns | Lifetime is solvent-dependent. researchgate.net |

| Oxadiazole-PEG Bolaform (Analog of POPOP) | THF | τav = 1.63 ns | Weighted average decay time. mdpi.com |

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), particularly the rotation of peripheral phenyl rings.

In dilute solutions, molecules like this compound can dissipate excitation energy through non-radiative pathways involving the free rotation of their phenyl substituents. However, in an aggregated state, the physical constraint imposed by neighboring molecules hinders these rotational and vibrational motions. This blockage of non-radiative decay channels forces the excited state to deactivate primarily through radiative pathways, leading to a significant enhancement of fluorescence intensity. Research has shown that simple protonation of pyridine derivatives can be a straightforward approach to achieving efficient AIE, where intermolecular π+-π interactions in the aggregated state lead to high solid-state luminescence through an intermolecular charge transfer mechanism.

Solvatochromic Effects on Electronic Transitions and Emission Characteristics

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment between their ground and excited states, such as those with strong ICT character.

For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in its fluorescence emission spectrum. This is because polar solvent molecules can reorient around the excited fluorophore, stabilizing the more polar ICT excited state to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. Studies on the related compound POPOP have demonstrated this effect, where a bathochromic shift was observed in both absorption and fluorescence spectra as solvent polarity increased, confirming a π-π* transition with an increased dipole moment in the excited state. researchgate.net The magnitude of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation.

Applications in Advanced Functional Materials and Sensing Platforms

Integration into Scintillation Devices and Laser Dye Systems

There is currently no direct scientific literature available that documents the specific use of 2,5-Bis(5-phenyl-2-oxazolyl)pyridine in scintillation devices or as a laser dye.

Research in these fields often focuses on related compounds with similar structural motifs. For instance, 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) is a well-established secondary scintillator and laser dye. sigmaaldrich.com POPOP is recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability in various organic solvents. sigmaaldrich.com It is commonly used in combination with a primary fluor like PPO (2,5-diphenyloxazole) in scintillation cocktails.

The photophysical properties that make compounds like POPOP suitable for these applications include:

High Molar Absorptivity: Efficient absorption of energy from the primary scintillator or an external pump source.

High Fluorescence Quantum Yield: Efficient conversion of absorbed energy into emitted light.

Large Stokes Shift: A significant separation between the absorption and emission maxima, which minimizes self-absorption and enhances the efficiency of light detection.

Photostability: Resistance to chemical degradation under intense light exposure, ensuring a longer operational lifetime for the device.

While it can be inferred that the oxazole (B20620) and phenyl groups within This compound would also give rise to fluorescent properties, empirical data on its performance characteristics such as absorption and fluorescence maxima, quantum yield, and decay time would be necessary to evaluate its suitability for scintillation or laser applications. Without such dedicated studies, any discussion of its integration into these systems remains speculative.

Supramolecular Assembly for Novel Material Architectures

The field of supramolecular chemistry often utilizes molecules with specific coordination sites to build complex, ordered structures through non-covalent interactions. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the two oxazole rings in This compound present potential coordination sites for metal ions, which could facilitate the formation of supramolecular assemblies.

However, specific research on the supramolecular assembly of This compound to create novel material architectures is not found in the available scientific literature.

Studies on analogous structures, such as 2,6-bis(pyrazol-3-yl)pyridines, have demonstrated their utility as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com In these systems, the tridentate N-donor ligand coordinates with metal ions to form extended networks. The properties of these materials, such as spin crossover behavior, can be tuned by the nature of the ligand and the metal ion. mdpi.com

Similarly, pyridine-2,6-dicarboxamide derivatives have been shown to form intricate supramolecular structures through hydrogen bonding and other intermolecular interactions. mdpi.com The conformation of these molecules plays a crucial role in determining the final architecture of the crystal lattice.

For This compound , the potential for it to act as a ligand in forming coordination polymers or to self-assemble through intermolecular forces exists. The phenyl groups could also participate in π-π stacking interactions, further directing the assembly of novel material architectures. However, without experimental crystallographic data or studies on its coordination chemistry, the specific supramolecular structures it might form remain uncharacterized.

Theoretical and Computational Chemistry Studies on 2,5 Bis 5 Phenyl 2 Oxazolyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations are instrumental in predicting the geometry, stability, and reactivity of compounds like 2,5-Bis(5-phenyl-2-oxazolyl)pyridine.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is reached.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative as specific literature values were not found in the search.)

| Parameter | Value |

| Pyridine (B92270) C-N Bond Length (Å) | 1.34 |

| Oxazolyl C-O Bond Length (Å) | 1.37 |

| Oxazolyl C-N Bond Length (Å) | 1.31 |

| Inter-ring C-C Bond Length (Å) | 1.48 |

| Pyridine-Oxazolyl Dihedral Angle (°) | 25 |

| Oxazolyl-Phenyl Dihedral Angle (°) | 30 |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and its electronic excitation properties.

For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital delocalized across the aromatic framework, while the LUMO is a corresponding π*-antibonding orbital. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.

The charge distribution within the molecule can be analyzed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the polarity of different parts of the molecule and can help predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen and oxygen atoms are expected to be regions of higher negative charge due to their higher electronegativity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound (Illustrative) (Note: The following data is illustrative as specific literature values were not found in the search.)

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Dipole Moment (Debye) | 2.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Spectroscopic Prediction

TD-DFT is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of absorption and emission spectra.

TD-DFT calculations can predict the main electronic transitions, their corresponding wavelengths (λ), and their intensities (oscillator strengths, f). For this compound, the lowest energy absorption band is expected to correspond to a HOMO-LUMO transition, which is likely to be a π-π* transition given the aromatic nature of the compound.

By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission energies is known as the Stokes shift. These theoretical spectra can be compared with experimental data to validate the computational methodology and to aid in the interpretation of the experimental results.

Table 3: Hypothetical TD-DFT Predicted Absorption and Emission Data for this compound (Illustrative) (Note: The following data is illustrative as specific literature values were not found in the search.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Character |

| S₀ → S₁ (Absorption) | 350 | 0.85 | π-π* (HOMO→LUMO) |

| S₀ → S₂ (Absorption) | 310 | 0.15 | π-π |

| S₁ → S₀ (Emission) | 420 | - | π-π |

Upon electronic excitation, the geometry of a molecule can change significantly. For molecules that are non-planar in the ground state, a common phenomenon is excited-state planarization. This occurs because the electronic distribution in the excited state may favor a more planar conformation to increase conjugation and stabilize the excited state.

For this compound, TD-DFT can be used to optimize the geometry of the first singlet excited state (S₁). By comparing the S₁ optimized geometry with the ground state (S₀) geometry, changes in bond lengths and, most importantly, dihedral angles can be quantified. A decrease in the dihedral angles between the aromatic rings in the S₁ state would be indicative of excited-state planarization. This structural relaxation in the excited state is a key factor contributing to the Stokes shift.

Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and self-assembly processes of molecules. For π-conjugated systems like this compound, MD simulations can provide atomic-level insights into their conformational dynamics in various environments and the mechanisms driving their aggregation into ordered supramolecular structures. While specific MD studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous π-conjugated and pyridine-based molecules allows for informed predictions of its dynamic and self-assembly characteristics.

The dynamic behavior of this compound is expected to be dominated by the rotational freedom of the phenyl rings relative to the oxazolyl moieties and the flexibility of the entire molecule around the pyridine core. These conformational changes can be influenced by the surrounding solvent environment and temperature. In solution, the molecule would explore a range of conformations, with the planarity of the conjugated system being a key factor in its electronic and photophysical properties.

The self-assembly of this compound is anticipated to be driven by a combination of non-covalent interactions, primarily π-π stacking and potentially weaker C-H···N or C-H···O hydrogen bonds. The extended aromatic system of the phenyl and oxazolyl rings provides a large surface area for π-π stacking interactions, which are a common driving force for the aggregation of planar aromatic molecules. The nitrogen and oxygen atoms in the pyridine and oxazolyl rings can act as hydrogen bond acceptors, further stabilizing the assembled structures.

MD simulations of similar bis(imino)pyridine ligands have demonstrated their role in guiding the self-assembly of nanoparticles into larger, ordered structures. These simulations reveal that guest-host interactions and π-π interactions between the ligands are crucial in the formation of these assemblies nih.gov. The self-assembly of other π-conjugated systems is also known to be influenced by the balance of intermolecular forces, leading to the formation of various nanostructures nih.gov. For instance, studies on bis(1,2,3-triazolyl)pyridine macrocycles have shown their capacity to form nanotube structures in the solid state through self-assembly rsc.org.

The table below summarizes typical intermolecular interactions that could be investigated using MD simulations for molecules with similar structural motifs to this compound.

| Interaction Type | Description | Potential Role in Self-Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Primary driving force for aggregation and ordering of the molecules. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | Directional interactions that can provide specificity and stability to the assembled structure. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the supramolecular assembly. |

| Solvophobic Effects | The tendency of nonpolar molecules to aggregate in aqueous solutions. | In polar solvents, this can drive the aggregation of the nonpolar aromatic regions of the molecule. |

By employing MD simulations, researchers can predict the most stable aggregated forms, calculate the binding energies between molecules, and visualize the dynamic process of self-assembly. This information is critical for designing materials with specific optical and electronic properties that arise from their supramolecular organization.

Quantum-Chemical Modeling for Understanding Steric Hindrance and Photophysical Abnormalities

Quantum-chemical modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is an indispensable tool for elucidating the electronic structure and photophysical properties of complex organic molecules like this compound. These computational methods can provide a deep understanding of how steric hindrance influences molecular conformation and how this, in turn, can lead to photophysical abnormalities.

The structure of this compound features two bulky phenyl-oxazolyl substituents on the pyridine ring. The rotation of the phenyl groups and the oxazolyl rings relative to the central pyridine core is subject to steric hindrance. This steric strain can force the molecule to adopt a non-planar conformation in its ground state. Quantum-chemical calculations can quantify the degree of this non-planarity by determining the dihedral angles between the different ring systems. For instance, DFT calculations on similar 2,5-disubstituted pyridine derivatives have been used to determine inter-ring angles and conformations ijres.org.

The planarity of a π-conjugated system is crucial for its photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra. Conversely, steric hindrance that forces a twisted, non-planar conformation can disrupt the π-conjugation, leading to a larger HOMO-LUMO gap and a blue-shift in the spectra.

Photophysical abnormalities, such as unusually large Stokes shifts or significant changes in fluorescence quantum yield, can often be attributed to geometric relaxation in the excited state. Quantum-chemical modeling can predict the geometry of the molecule in its first excited state (S1). If the excited state geometry is significantly different from the ground state (S0) geometry, a large Stokes shift can be expected. For example, a molecule that is non-planar in the ground state due to steric hindrance might become more planar in the excited state, leading to a more delocalized electronic structure and a lower energy emission.

Furthermore, TD-DFT calculations can predict the energies of various electronic transitions and their oscillator strengths, which are related to the intensity of absorption and emission. By comparing the calculated electronic transitions with experimental spectra, one can identify the nature of the transitions (e.g., π → π* or intramolecular charge transfer) and understand how they are affected by the molecular structure. In donor-π-acceptor systems, steric hindrance can influence the efficiency of charge transfer, which has a direct impact on the photophysical properties researchgate.net.

The following table presents a hypothetical comparison of key photophysical parameters that could be obtained from quantum-chemical modeling for a planar versus a sterically hindered (non-planar) conformation of a molecule like this compound.

| Parameter | Planar Conformation | Non-Planar (Sterically Hindered) Conformation |

| Ground State Dihedral Angle | ~0° | > 0° |

| HOMO-LUMO Gap | Smaller | Larger |

| Absorption Maximum (λabs) | Red-shifted | Blue-shifted |

| Emission Maximum (λem) | Red-shifted | Blue-shifted |

| Stokes Shift | Smaller | Potentially Larger (if excited state is more planar) |

| Oscillator Strength | Higher | Lower |

| Fluorescence Quantum Yield | Potentially Higher | Potentially Lower (due to non-radiative decay pathways) |

Q & A

Basic: What are the recommended synthetic routes for 2,5-Bis(5-phenyl-2-oxazolyl)pyridine, and how can reaction conditions be optimized?

Answer:

A common approach involves starting with pyridine-2,5-dicarboxylic acid derivatives. For example:

Esterification : React pyridine-2,5-dicarboxylic acid with absolute ethanol to form dimethyl pyridine-2,5-dicarboxylate .

Cyclization : Treat the ester with phenylacetonitrile derivatives under reflux conditions using catalysts like ammonium acetate to form the oxazolyl rings.

Optimization strategies :

- Vary solvents (e.g., DMF vs. THF) to improve yield.

- Adjust reaction temperatures (80–120°C) to balance cyclization efficiency and side reactions.

- Use microwave-assisted synthesis for faster kinetics .

Advanced: How does this compound function as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

Answer:

The compound’s pyridine and oxazolyl groups provide multiple coordination sites (N-donor atoms), enabling diverse secondary building unit (SBU) connections. Key factors:

- Steric effects : Bulky phenyl groups can limit SBU geometry, favoring 2D over 3D frameworks.

- Electronic effects : Electron-withdrawing substituents on phenyl rings enhance ligand rigidity, improving luminescence in MOFs .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize charged SBUs, while nonpolar solvents favor neutral networks.

Example : Analogous ligands like Py₂TTz form MOFs with tunable pore sizes and photoluminescence properties .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should be observed?

Answer:

- UV-Vis Spectroscopy : Absorption maxima near 350–370 nm (π→π* transitions in conjugated aromatic systems) .

- Fluorescence Spectroscopy : Emission peaks at 450–470 nm (Stokes shift ~100 nm), sensitive to solvent polarity .

- NMR : NMR in CDCl₃ shows pyridyl protons at δ 8.5–9.0 ppm and oxazolyl protons at δ 7.2–7.8 ppm.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 429.4 for C₂₇H₁₇N₃O₂) .

Advanced: How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

Answer:

Discrepancies often arise from:

- Solvent effects : Polar solvents (e.g., ethanol) reduce PLQY via solvatochromic quenching. Use nonpolar solvents (toluene) for consistency .

- Concentration dependence : Aggregation-caused quenching (ACQ) occurs at >10⁻⁴ M. Measure PLQY at dilute concentrations (<10⁻⁵ M).

- Instrument calibration : Use integrated sphere systems with standard references (e.g., quinine sulfate) to normalize data .

Advanced: What methodologies are employed to study the nonlinear optical (NLO) properties of this compound in thin films?

Answer:

- Laser-deposited films : Use pulsed laser deposition (PLD) to create uniform films. Characterize via:

- Second-harmonic generation (SHG) : Measure intensity vs. input wavelength to calculate hyperpolarizability (β).

- Z-scan technique : Determine nonlinear refractive index (n₂) and absorption coefficients .

- Computational modeling : Compare experimental NLO data with DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) to validate electronic transitions .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .

- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent photodegradation.

- Waste disposal : Segregate as hazardous organic waste and incinerate at >800°C .

Advanced: How can structural modifications of the oxazolyl and phenyl groups alter the compound's electronic properties?

Answer:

- Electron-donating groups (e.g., -OCH₃ on phenyl rings): Red-shift absorption/emission maxima by enhancing conjugation .

- Electron-withdrawing groups (e.g., -NO₂): Increase ligand rigidity, improving MOF stability but reducing solubility .

- Steric hindrance : Bulky tert-butyl groups on oxazolyl rings disrupt π-stacking, reducing ACQ and enhancing solid-state luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.